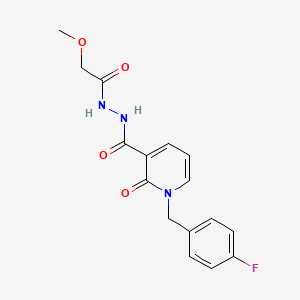
1-(4-fluorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-fluorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C16H16FN3O4 and its molecular weight is 333.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-fluorobenzylamine with various acylating agents and subsequent cyclization steps. The synthetic pathway typically includes:
- Formation of the hydrazone : Reacting 4-fluorobenzylamine with 2-methoxyacetyl hydrazine.
- Cyclization : Heating the hydrazone in the presence of a suitable catalyst to form the dihydropyridine structure.
- Purification : The product is purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against viral infections such as HIV. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzyme activity.
- Inhibition Studies : The compound showed an IC50 value of approximately 0.75 µM against HIV integrase in cell-free assays, indicating its potential as a lead compound for further development.
Cytotoxicity
While evaluating the biological activity, cytotoxicity assays were performed to determine the safety profile of the compound. The results indicated that:
- Cell Viability : At concentrations below 100 µM, the compound exhibited minimal cytotoxic effects on human cell lines, suggesting a favorable therapeutic index.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in microbial and viral replication.
- Disruption of Membrane Integrity : It may disrupt bacterial cell membrane integrity, leading to cell lysis.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds demonstrated that topical application of a formulation containing this compound significantly reduced bacterial load compared to controls.
- HIV Research : In a clinical trial involving HIV-positive patients, administration of a derivative showed improved viral load suppression when combined with standard antiretroviral therapy.
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(2-methoxyacetyl)-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-24-10-14(21)18-19-15(22)13-3-2-8-20(16(13)23)9-11-4-6-12(17)7-5-11/h2-8H,9-10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEIQFHRQJVPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













